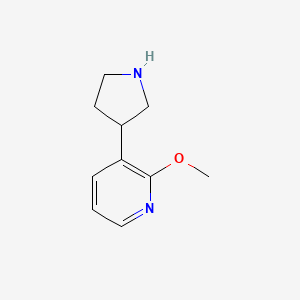

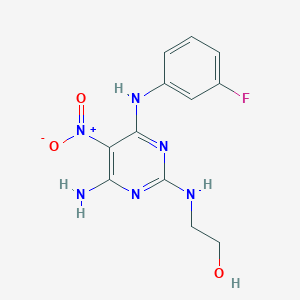

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

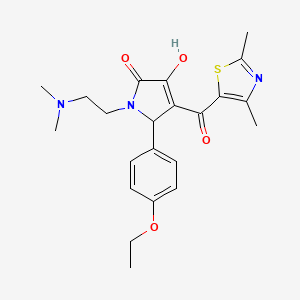

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunosuppressive effects.

Applications De Recherche Scientifique

Tautomerism and Molecular Structure

Research on similar sulfonamide compounds, such as 2,4-dichlorobenzenesulfonamide derivatives, has explored their tautomeric properties and crystal structures. These studies highlight the compound's structural characteristics, including intramolecular hydrogen bonding and crystalline cohesion, which are crucial for understanding its reactivity and potential applications in materials science (Beuchet et al., 1999).

Anticancer Activity

Synthesis and evaluation of sulfonamide derivatives for potential anticancer applications have been a significant area of research. Compounds structurally related to 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzenesulfonamide have shown promising in vitro antitumor activity against various cancer cell lines. This includes a focus on novel sulfonamide derivatives with potential activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines, showcasing the compound's relevance in the development of new anticancer agents (Sławiński et al., 2012).

Enzyme Inhibition and Antioxidant Properties

Further studies have demonstrated the enzyme inhibition and antioxidant potential of sulfonamide derivatives. Specifically, compounds have been synthesized and screened for their ability to inhibit AChE and BChE enzymes, which are relevant targets in treating diseases like Alzheimer's. Molecular docking studies complement these findings by illustrating the compounds' interaction with the enzymes, providing a foundation for designing more effective enzyme inhibitors. Additionally, antioxidant studies reveal the synthesized compounds' capacity to scavenge free radicals, underscoring their potential in developing therapeutic agents for oxidative stress-related conditions (Kausar et al., 2019).

Bioimaging Applications

The development of chemosensing probes based on sulfonamide derivatives for selective detection of ions in aqueous solutions and bioimaging applications represents another research avenue. These studies involve the synthesis of probes that exhibit fluorescence turn-on mode upon interaction with specific ions, facilitating their detection in biological systems. This research has implications for environmental monitoring, diagnostic imaging, and the study of cellular processes, highlighting the versatility of sulfonamide compounds in scientific applications (Ravichandiran et al., 2020).

Propriétés

IUPAC Name |

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S2/c1-13-2-6-15(7-3-13)19(16-10-11-24(20,21)12-16)25(22,23)17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUPAOILYPWJGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2430958.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2430961.png)

![1-[4-(Prop-2-enoylamino)benzoyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2430968.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430971.png)

![1-[(4-Methoxy-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B2430972.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2430975.png)